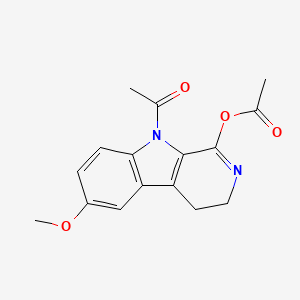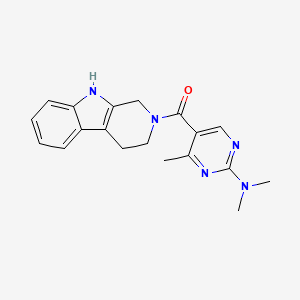
1-(4-biphenylyl)-2-(dimethylamino)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-2-(dimethylamino)ethanone hydrochloride, commonly known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMBA is a ketone derivative of 4,4'-biphenyldiamine, which is widely used as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of DMBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. DMBA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMBA has also been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats. Additionally, DMBA has been found to have analgesic effects in animal models of pain, such as the formalin test in mice.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMBA is also highly soluble in organic solvents, which makes it easy to handle and manipulate in the lab. However, DMBA has some limitations for use in lab experiments. It is a toxic compound that must be handled with care, and it may have adverse effects on human health and the environment if not properly disposed of.
Orientations Futures
There are several future directions for research on DMBA. One area of research is the development of new synthetic methods for DMBA that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of DMBA, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, research on the potential use of DMBA as a fluorescent probe for the detection of metal ions in biological systems could have important implications for the diagnosis and treatment of various diseases.
Méthodes De Synthèse
DMBA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Ullmann coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Ullmann coupling reaction involves the reaction of 4-bromobiphenyl with dimethylamine in the presence of copper powder.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. DMBA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-(dimethylamino)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLSPBWCHLHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetic acid](/img/structure/B5670264.png)

![2-({[3-(acetylamino)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5670269.png)


![1-(2-furylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5670322.png)

![5-ethyl-2-methyl-4-{3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5670345.png)
![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5670349.png)
![1,3,10-trimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5670353.png)
![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B5670361.png)
